molecular formula C9H3F3O2 B15254218 (3,4,5-Trifluoro-phenyl)-propynoic acid

(3,4,5-Trifluoro-phenyl)-propynoic acid

Cat. No.: B15254218
M. Wt: 200.11 g/mol
InChI Key: HPVMBLAMODGPBJ-UHFFFAOYSA-N
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Description

(3,4,5-Trifluoro-phenyl)-propynoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring and a propynoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trifluoro-phenyl)-propynoic acid typically involves the reaction of 3,4,5-trifluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of a reaction solvent and a catalyst to facilitate the formation of the desired product . The specific steps may vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trifluoro-phenyl)-propynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3,4,5-Trifluoro-phenyl)-propynoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4,5-Trifluoro-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological processes and the potential therapeutic effects of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4,5-Trifluoro-phenyl)-propynoic acid is unique due to the presence of both the trifluorophenyl group and the propynoic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H3F3O2

Molecular Weight

200.11 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H3F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,(H,13,14)

InChI Key

HPVMBLAMODGPBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C#CC(=O)O

Origin of Product

United States

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